molecular formula C13H13NO5 B2494190 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 705268-13-9

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2494190
CAS No.: 705268-13-9
M. Wt: 263.249
InChI Key: FDOUOUHZOGGPIV-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with 3-methoxypropylamine under controlled conditions to form the intermediate, which is then further reacted with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Properties

IUPAC Name

2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-6-2-5-14-11(15)9-4-3-8(13(17)18)7-10(9)12(14)16/h3-4,7H,2,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOUOUHZOGGPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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